4-Benzylcarbamoyl-2-chlorobenzeneboronic acid
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Overview
Description
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H13BClNO3 and a molecular weight of 289.53 g/mol . This compound is characterized by the presence of a benzylcarbamoyl group and a chlorine atom attached to a benzene ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzoic acid with benzylamine to form the corresponding amide.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid undergoes various chemical reactions, including:
Types of Reactions:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include biaryl compounds and other substituted benzene derivatives.
Scientific Research Applications
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid can be compared with other boronic acid derivatives:
Properties
Molecular Formula |
C14H13BClNO3 |
---|---|
Molecular Weight |
289.52 g/mol |
IUPAC Name |
[4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
KZNFIAMJDIXVJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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